Chloromethyl 5-chloropentanoate
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Overview
Description
Chloromethyl 5-chloropentanoate is an organic compound with the molecular formula C6H10Cl2O2 and a molecular weight of 185.048 g/mol . . This compound is characterized by the presence of both chloromethyl and chloropentanoate functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 5-chloropentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted chloromethyl derivatives.
Oxidation: 5-chloropentanoic acid.
Reduction: 5-chloropentanol.
Scientific Research Applications
Chloromethyl 5-chloropentanoate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of chloromethyl 5-chloropentanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules . The ester group can undergo hydrolysis to release 5-chloropentanoic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Chloromethyl 5-chloropentanoate can be compared with other similar compounds such as:
Chloromethyl 5-chlorobutanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 5-chlorohexanoate: Similar structure but with a longer carbon chain.
Chloromethyl 4-chloropentanoate: Similar structure but with the chlorine atom positioned differently on the carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
80482-35-5 |
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Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
chloromethyl 5-chloropentanoate |
InChI |
InChI=1S/C6H10Cl2O2/c7-4-2-1-3-6(9)10-5-8/h1-5H2 |
InChI Key |
VQDRONCNGCJOGI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(=O)OCCl |
Origin of Product |
United States |
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